Lipophilicity Offset vs. 1,2,4-Triazole
The target 1,2,3-triazole regioisomer exhibits an XLogP3-AA of −0.7, representing a Δ of −1.6 log unit versus the 1,2,4-triazole analog 1-(cyclobutylmethyl)-1H-1,2,4-triazol-3-amine (XLogP3-AA = 0.9) [1][2]. This substantial lipophilicity difference directly impacts predicted passive membrane permeability and can be decisive in CNS-penetrant vs. peripherally restricted design strategies.
XLogP3-AA
−0.7vs.Comparator
XLogP3-AA
0.9
| Evidence Dimension | Computed lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3-AA = −0.7 |
| Comparator Or Baseline | 1-(cyclobutylmethyl)-1H-1,2,4-triazol-3-amine; XLogP3-AA = 0.9 |
| Quantified Difference | ΔXLogP3-AA = −1.6 log units |
| Conditions | XLogP3-AA algorithm v3.0 (PubChem computed), standard conditions |
Why This Matters
A 1.6 log reduction in lipophilicity can substantially improve aqueous solubility and reduce off-target binding to plasma proteins, guiding selection when solubility-limited performance is a procurement criterion.
- [1] PubChem. (2025). Computed XLogP3-AA for CID 96734026: −0.7. National Center for Biotechnology Information. View Source
- [2] PubChem. (2025). Computed XLogP3-AA for CID 65458281: 0.9. National Center for Biotechnology Information. View Source
